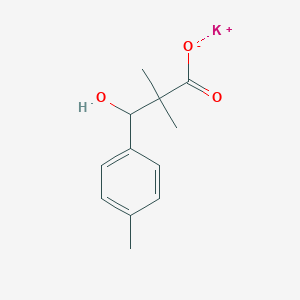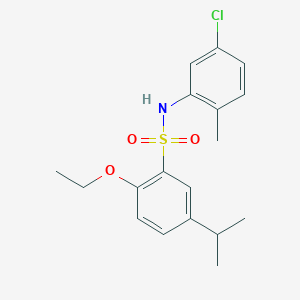![molecular formula C18H21ClO4 B4921187 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene, also known as SR-59230A, is a selective antagonist for the β3-adrenergic receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of SR-59230A.
Mécanisme D'action
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene is a selective antagonist for the β3-adrenergic receptor. This receptor is found in adipose tissue, where it plays a role in the regulation of lipolysis and thermogenesis. By blocking the β3-adrenergic receptor, this compound inhibits the breakdown of triglycerides in adipose tissue, leading to decreased fat mobilization and increased energy expenditure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. In animal studies, this compound has been shown to decrease body weight, improve glucose tolerance, and increase insulin sensitivity. This compound has also been shown to have potential anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene is its selectivity for the β3-adrenergic receptor, which allows for specific targeting of adipose tissue. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
For 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene research include further exploration of its potential therapeutic applications in obesity, diabetes, and cardiovascular diseases. Additionally, studies on the potential use of this compound in the treatment of cancer and neurological disorders are warranted. Further research is also needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
In conclusion, this compound is a selective antagonist for the β3-adrenergic receptor that has potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of triglyceride breakdown in adipose tissue, leading to decreased fat mobilization and increased energy expenditure. While this compound has advantages such as selectivity for the β3-adrenergic receptor, its low solubility in water can pose limitations in certain lab experiments. Further research is needed to explore its potential therapeutic applications and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form 2-(2-chloro-5-methylphenoxy)propanol. This intermediate is then reacted with 3-hydroxybenzaldehyde in the presence of a base to form the desired compound, this compound.
Applications De Recherche Scientifique
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene has been studied extensively for its potential therapeutic applications. It has been shown to have a potential role in the treatment of obesity, diabetes, and cardiovascular diseases. This compound has also been studied for its potential use in the treatment of cancer and neurological disorders.
Propriétés
IUPAC Name |
1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-13-8-9-14(19)17(12-13)22-10-5-11-23-18-15(20-2)6-4-7-16(18)21-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAILIAKADNVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4921105.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![3-(2-methoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4921142.png)
![N-2-biphenylyl-2-{4-[(2-biphenylylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4921148.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4921150.png)
![methyl 2-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4921156.png)
![2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4921168.png)
![2-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4aH-benzo[7]annulene-1,3-dicarbonitrile](/img/structure/B4921173.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4921174.png)

![2,9-bis(2-hydroxyethyl)isoquino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B4921192.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)

